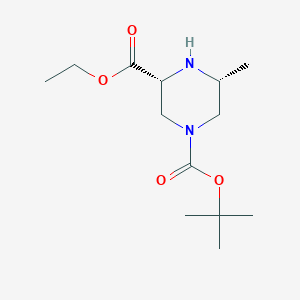
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate is a complex organic compound characterized by its unique piperazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of tert-butyl, ethyl, and methyl groups at specific positions on the ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can be compared with other piperazine derivatives, such as:
1-(tert-butyl)-4-methylpiperazine: Lacks the ethyl and dicarboxylate groups.
1-ethyl-4-methylpiperazine: Lacks the tert-butyl and dicarboxylate groups.
1-(tert-butyl)-3,5-dimethylpiperazine: Lacks the ethyl group.
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-6-18-11(16)10-8-15(7-9(2)14-10)12(17)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1 |
Clave InChI |
ZFGHVVAZVGZZLG-NXEZZACHSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CN(CC(N1)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


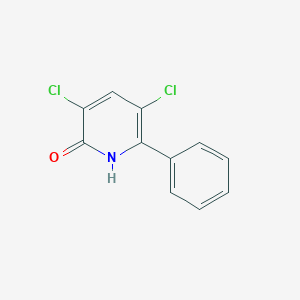
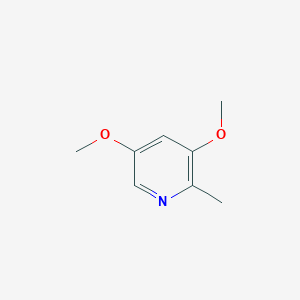
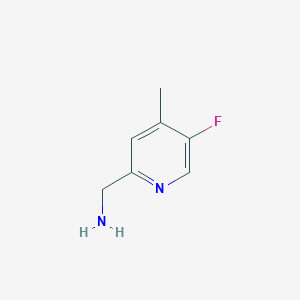
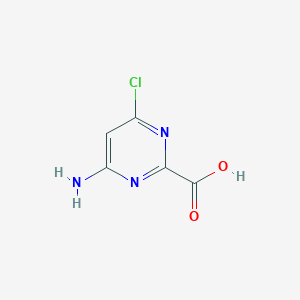
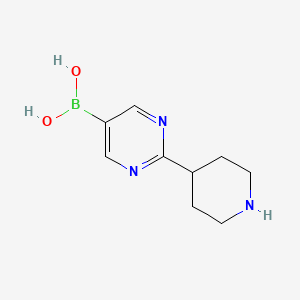
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
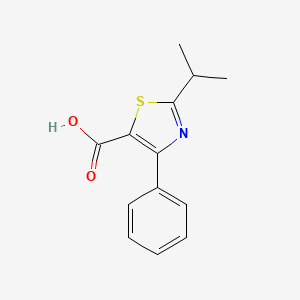
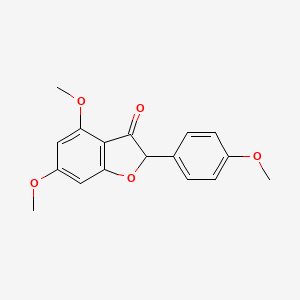
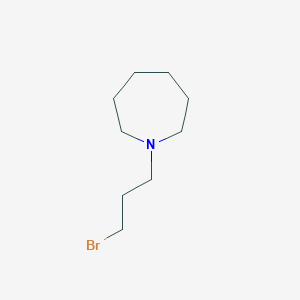
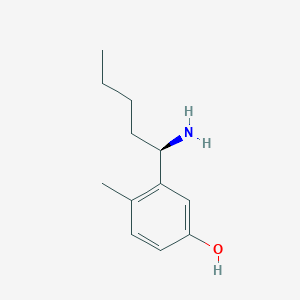
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)
